molecular formula C18H19ClN2O4S B2871681 1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922008-22-8

1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2871681
CAS No.: 922008-22-8
M. Wt: 394.87
InChI Key: MPJLLQHAEAEIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methanesulfonates related to the compound has been extensively studied. For instance, Upadhyaya et al. explored the synthesis, 1H- and 13C-NMR spectra, crystal structure, and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate, demonstrating complex chemical reactions and structure elucidation techniques that are relevant to understanding the chemical behavior of similar compounds (Upadhyaya et al., 1997).

Applications in Fluorescence and Detection

Kauffman and Bajwa described the synthesis and photophysical properties of fluorescent compounds that involve methanesulfonamidoterephthalic acids, which share structural similarities with the target compound, highlighting their potential applications as wavelength shifters in detecting ionizing radiation (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

A study by Premakumari et al. on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, investigated their antimicrobial and anticancer activities. This research underscores the potential therapeutic applications of compounds with structural features similar to the target compound, especially in treating lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Structural Studies and Docking Analyses

Al-Hourani et al. conducted docking studies and crystal structure analyses of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme. This research provides insights into the structural basis of the compound's potential inhibitory effects on enzyme activity, relevant for developing COX-2 inhibitors (Al-Hourani et al., 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-21-9-10-25-17-8-7-15(11-16(17)18(21)22)20-26(23,24)12-13-3-5-14(19)6-4-13/h3-8,11,20H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJLLQHAEAEIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.